N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide is a useful research compound. Its molecular formula is C23H15F3N4O4S and its molecular weight is 500.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide's applications in scientific research are diverse, spanning various fields of chemistry and pharmacology. Its significance lies in its role as a precursor in synthesizing complex molecules and its involvement in studying biological processes.
Synthesis of N,S-Containing Heterocycles : One application of similar compounds involves the synthesis of N,S-containing heterocycles. For example, the Mannich reaction with derivatives like piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate has been used to form tetraazatricyclo derivatives in yields of 36–52% (Dotsenko, Krivokolysko, & Litvinov, 2012).
Hydrogen Bonding Studies : The study of hydrogen bonding in anticonvulsant enaminones provides insights into molecular interactions critical for drug design. For instance, the crystal structures of anticonvulsant enaminones revealed specific hydrogen bond formations and molecular conformations, offering clues for designing more effective anticonvulsants (Kubicki, Bassyouni, & Codding, 2000).
Anti-Angiogenic and DNA Cleavage Studies : The synthesis and characterization of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant anti-angiogenic and DNA cleavage activities. These findings highlight the potential therapeutic applications of these compounds in cancer treatment by inhibiting angiogenesis and inducing DNA damage in cancer cells (Kambappa et al., 2017).
Mechanism of Action
Future Directions
Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The development of new synthesis methods and the discovery of new pharmacological applications are ongoing.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide involves the reaction of 4-bromo-N-cyclohexyl-N-methylbiphenyl-3-carboxamide with piperidine-1-sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-N-cyclohexyl-N-methylbiphenyl-3-carboxamide", "piperidine-1-sulfonyl chloride", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Add piperidine-1-sulfonyl chloride to a solution of 4-bromo-N-cyclohexyl-N-methylbiphenyl-3-carboxamide in a solvent such as dichloromethane.", "Add a base such as triethylamine to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent and purify it by column chromatography or recrystallization." ] } | |
CAS No. |
1226432-39-8 |
Molecular Formula |
C23H15F3N4O4S |
Molecular Weight |
500.45 |
IUPAC Name |
3-(2-methylphenyl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O4S/c1-13-4-2-3-5-16(13)30-21(31)19-17(10-11-35-19)29(22(30)32)12-18-27-20(28-34-18)14-6-8-15(9-7-14)33-23(24,25)26/h2-11H,12H2,1H3 |
InChI Key |
JJDCPCULZDPFEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.